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The rationale behind combining DHODH and ENT1 inhibitors stems from how cancer cells can acquire

pyrimidines, the building blocks for RNA and DNA. The table below outlines the two primary pathways

involved.

Pathway Description Role in Resistance

De Novo
Synthesis

A multi-step intracellular pathway that

builds pyrimidines from scratch.
DHODH is a critical enzyme in this

process [1].

Target of DHODH inhibitors (e.g., Brequinar).

Nucleoside
Salvage

Uses transporters like ENT1 to take

up pre-formed nucleosides (e.g.,
uridine) from the extracellular

environment [1] [2].

When de novo synthesis is blocked, resistant

cells switch to the salvage pathway, using
ENT1 to import uridine and bypass the need

for DHODH [1].

In pancreatic ductal adenocarcinoma (PDAC) and other cancers, resistance to DHODH inhibitors like

Brequinar (BQ) often develops because cells activate the salvage pathway [1] [3]. CNX-774 overcomes this

by concurrently blocking both routes, creating a "synthetic lethal" scenario that leads to profound

pyrimidine depletion and cell death [1] [4].
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Figure 1: Mechanism of combined DHODH and ENT1 inhibition. Blocking both pyrimidine supply pathways

synergistically induces nucleotide depletion and cell death.

Key Experimental Evidence and Protocols

The discovery and validation of CNX-774's ENT1-blocking activity involved a multi-step process, from

high-throughput screening to mechanistic validation.

Screening and Hit Validation
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Researchers performed a kinase inhibitor library screen to find compounds that sensitized resistant PDAC

cells to Brequinar [1].

Cell Model: BQ-resistant pancreatic cancer cell lines (e.g., S2-013).
Procedure: Cells were seeded in 96-well plates and treated with library compounds (at 100 nM)

combined with either BQ (25 µM) or a vehicle control.
Viability Assay: After 72 hours, cell viability was assessed using CellTiter-Glo, a luminescent ATP-

based assay.
Hit Identification: CNX-774 was a top hit that dramatically reduced viability in the combination

treatment compared to either agent alone [1].

Mechanistic Confirmation

Follow-up experiments confirmed that the synergy with BQ was independent of CNX-774's intended BTK

target [1].

ENT1 Knockout Models: Using CRISPR/Cas9, stable ENT1 knockout PDAC cell lines were

generated.
Functional Assays: ENT1 knockout cells showed impaired uridine uptake and were profoundly

sensitized to BQ, phenocopying the effect of adding CNX-774 [1].
In Vivo Validation: In an immunocompetent, orthotopic mouse model of pancreatic cancer, the

combination of BQ and CNX-774 dramatically suppressed tumor growth and prolonged survival
compared to either single agent [1].

Quantitative Data Summary

The tables below summarize key quantitative findings from the research.

Table 1: Summary of Key Experimental Concentrations and Parameters [1]

Parameter Experimental Detail Value / Context

CNX-774 Screening
Concentration

Kinase inhibitor library
screen

100 nM
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Parameter Experimental Detail Value / Context

Brequinar (BQ) Combination
Dose

In vitro cell viability assays 25 µM

Assay Duration Cell viability / proliferation 72 hours

Key In Vivo Finding Tumor growth suppression Significant with BQ + CNX-774

combo

Table 2: Comparison of ENT1 Inhibitors in Research

Compound Primary Known Target ENT1 Inhibition Key Characteristic / Finding

CNX-774 BTK (Irreversible, IC₅₀

<1 nM) [5] [6]

Off-target, discovered

functionally [1]

Overcomes DHODH inhibitor

resistance in PDAC.

Dilazep ENT1 (Clinical

vasodilator) [2] [7]

Known, direct inhibitor

[2]

Non-nucleoside inhibitor; X-ray

structure available.

NBMPR ENT1 (Research tool) [7] Known, potent inhibitor

[7]

Nucleoside analog; high

specificity for ENT1.

Research Implications and Future Directions

This finding has significant implications for cancer drug discovery and development.

Drug Repurposing: CNX-774 represents a case where an off-target effect of a clinical-stage

compound reveals a new therapeutic application [1].
Overcoming Therapeutic Resistance: The strategy of dual DHODH-ENT1 inhibition provides a

strong proof-of-concept for tackling a key resistance mechanism in aggressive cancers like PDAC [1]
[3].

Novel ENT1 Inhibitor Design: Understanding how different inhibitors like dilazep and NBMPR bind
to ENT1's orthosteric and opportunistic sites is guiding the rational design of new, more specific

ENT1 inhibitors for other conditions, such as pain relief [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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